Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

Catalog No.
S13011437
CAS No.
740816-18-6
M.F
C14H16O3
M. Wt
232.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

CAS Number

740816-18-6

Product Name

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

IUPAC Name

ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

InChI

InChI=1S/C14H16O3/c1-3-17-14(16)9-11(2)8-12-6-4-5-7-13(12)10-15/h4-7,9-10H,3,8H2,1-2H3

InChI Key

ZTASFEYGZHVNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CC1=CC=CC=C1C=O

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a conjugated double bond, and a formyl-substituted phenyl ring. Its molecular formula is C13H14O3, and it has a molecular weight of 218.25 g/mol. The compound's structure features a but-2-enoate backbone with a 2-formylphenyl substituent at the fourth position, contributing to its potential reactivity and biological activity.

  • Aldol Condensation: The compound can undergo aldol condensation reactions due to the presence of both aldehyde and enone functionalities, leading to the formation of β-hydroxy esters.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohol derivative.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters under acidic conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the phenyl group.

Several synthesis methods have been proposed for Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate:

  • Condensation Reaction: A common method involves the condensation of ethyl acetoacetate with 2-formylphenol in the presence of a base such as sodium ethoxide or potassium hydroxide. This reaction typically requires heating to facilitate the formation of the enone structure.
  • Michael Addition: Another approach is through a Michael addition reaction where an appropriate nucleophile adds to an α,β-unsaturated carbonyl compound derived from related precursors.
  • Aldol Reaction: The compound can also be synthesized via an aldol reaction involving acetaldehyde and ethyl acrylate under basic conditions, followed by dehydration to yield the desired product.

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting inflammation or cancer.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: Its derivatives may find applications in polymers or coatings due to their potential stability and reactivity.

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl cinnamateContains a phenolic structure and double bondKnown for its fragrance and flavor properties
Ethyl 4-methylbenzoateSimilar ester functionality with methyl substitutionExhibits different biological activities
Ethylene glycol diacetateContains two ester groupsUsed primarily as a solvent and plasticizer
Ethyl 4-hydroxybenzoateContains a hydroxyl group on the aromatic ringCommonly used as a preservative

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is unique due to its specific combination of functionalities that may enhance its reactivity compared to these similar compounds. Its formyl group offers distinct reactivity patterns that could be exploited in synthetic chemistry and biological applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

232.109944368 g/mol

Monoisotopic Mass

232.109944368 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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